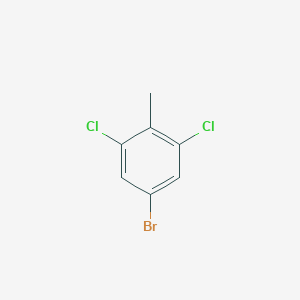
5-Bromo-1,3-dichloro-2-methylbenzene
Descripción general
Descripción
5-Bromo-1,3-dichloro-2-methylbenzene (5-Br-1,3-DCMB) is a brominated aromatic compound that has been used in a variety of scientific research applications. It is a member of the halogenated aromatic hydrocarbons family and can be synthesized in a laboratory setting. 5-Br-1,3-DCMB has been studied for its potential to act as an antimicrobial agent, as a precursor for organic synthesis, and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Electrochemical Reduction and Bond Cleavage
- 5-Bromo-1,3-dichloro-2-iodobenzene, a variant of 5-Bromo-1,3-dichloro-2-methylbenzene, has been studied for its electrochemical reductive cleavage properties. The cleavage of the carbon–iodine bond in this compound was analyzed using Marcus theory of heterogeneous outer sphere electron transfer, revealing the transient existence of its radical anion (Prasad & Sangaranarayanan, 2004).
Synthesis of Functionalized Benzoquinones
- The NBS bromination of certain dimethylbenzenes, closely related to this compound, led to the synthesis of new sulfur-containing quinone derivatives. These derivatives have potential applications in organic synthesis and photochemical processes (Aitken et al., 2016).
Photostimulated Reactions
- Photostimulated reactions of aryl chlorides and bromides, including derivatives similar to this compound, can produce reduced products efficiently. This process is valuable for preparing organic materials with specific functional groups (Vaillard, Postigo & Rossi, 2004).
X-Ray Structure Analysis
- The X-ray structure of compounds closely related to this compound, such as 5-Bromo-1-(4-bromophenyl)isatin, has been determined. These structural analyses are crucial for understanding molecular interactions and designing new compounds (El-Hiti et al., 2018).
Thermochemical Studies
- Thermochemical studies of halogen-substituted methylbenzenes, which include structures similar to this compound, provide valuable data for understanding their physical properties and potential applications in various chemical processes (Verevkin et al., 2015).
Synthesis of Phenothiazines
- Synthesis of phenothiazines, using derivatives of this compound, showcases its role in the production of complex organic compounds. These compounds have various applications in medicinal chemistry and materials science (Gautam et al., 2000).
Safety and Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .
Propiedades
IUPAC Name |
5-bromo-1,3-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOYLCPBCBPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348862 | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204930-37-0 | |
| Record name | 5-Bromo-1,3-dichloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204930-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
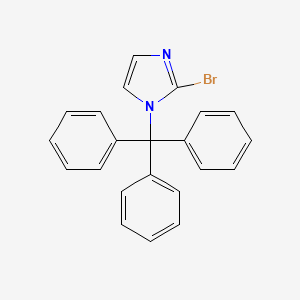
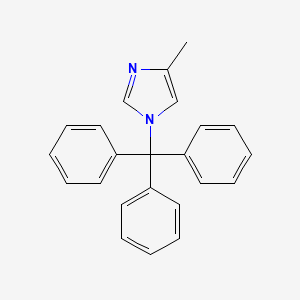
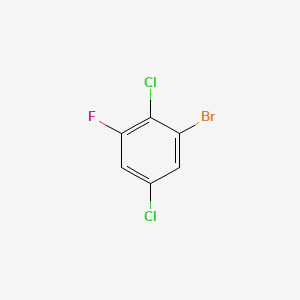
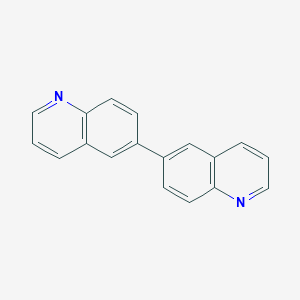
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
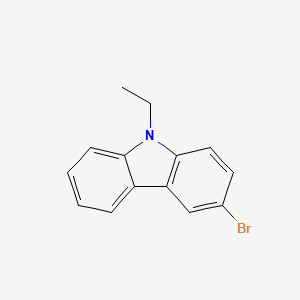
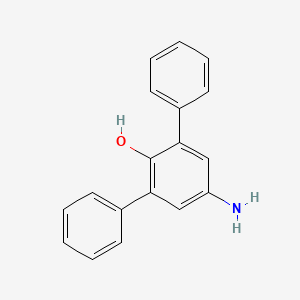
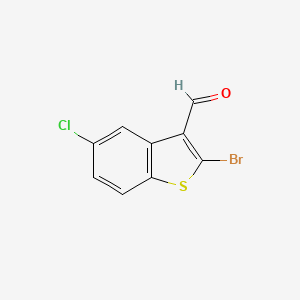
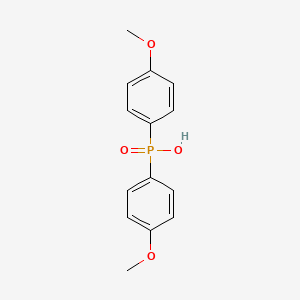
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
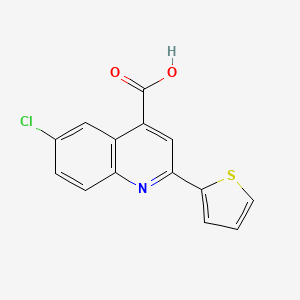
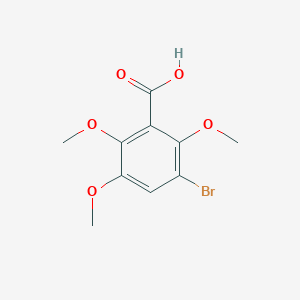
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)